![molecular formula C9H21NO B1531911 (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine CAS No. 1567056-43-2](/img/structure/B1531911.png)
(3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine
Overview
Description
“(3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine” is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is traditionally challenging to access and is specifically used for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of this compound is traditionally challenging due to its hindered amine motifs . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry .Scientific Research Applications
Amine-chelated Aryllithium Reagents: Structure and Dynamics
Amine chelated aryllithium reagents, including variants related to (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine, are used for detailed NMR studies of solution structures in various solvents. These compounds are strongly chelated and exhibit different behaviors based on the solvent and temperature. They are significant in understanding the dynamics and thermodynamics of organolithium reagents (Reich et al., 2001).
Antifungal Effects of Derivatives
Derivatives of this compound, such as 4-methoxy-N,N-dimethylpyrimidin-2-amine, have been synthesized and identified for their biological activity against fungi like Aspergillus terreus and Aspergillus niger. These derivatives offer insights into developing new antifungal agents (Jafar et al., 2017).
Electrospray Ionization Mass Spectrometry in Radical Cation Reactions
Electrospray ionization mass spectrometry (ESI-MS) is used to investigate reactions that proceed via radical cations, including those involving (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine. This technique is critical for detecting and characterizing transient intermediates in solution (Meyer & Metzger, 2003).
Thermal Latency in Polymerization of Epoxide
Aminimide derivatives related to (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine are used as thermally latent initiators for the polymerization of glycidyl phenyl ether (GPE), demonstrating significant roles in the field of polymer chemistry (Lee, Sanda & Endo, 1997).
Organo-Photocatalysts in Polymerization
Compounds including (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine are investigated as organo-photocatalysts in polymerization processes, particularly in controlled radical polymerization of methacrylates. These studies are crucial in understanding and enhancing polymerization techniques under visible light (Xu et al., 2015).
Fast DKR of Amines
In dynamic kinetic resolution (DKR) of primary amine substrates, derivatives of (3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine are used. These studies are important in synthetic chemistry, particularly in the context of chiral synthesis and catalysis (Veld et al., 2007).
properties
IUPAC Name |
N-(2-methoxyethyl)-3,3-dimethylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-8(9(2,3)4)10-6-7-11-5/h8,10H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDWALYIJCBSGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)(2-methoxyethyl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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